Bienvenue dans la boutique en ligne BenchChem!

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

asymmetric catalysis chiral diene ligand enantioselective arylation

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is a C2-symmetric chiral diene ligand built on a non-bridged bicyclo[3.3.0]octadiene scaffold. It was rationally designed as a novel ligand class for transition-metal catalysis, featuring a rigid wedge-shaped chiral environment created by the cis-fused cyclopentene rings and two phenyl substituents at the 3- and 6-positions.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
CAS No. 940280-80-8
Cat. No. B1602406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
CAS940280-80-8
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1C=C(C2C1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H18/c1-3-7-15(8-4-1)17-11-13-20-18(12-14-19(17)20)16-9-5-2-6-10-16/h1-12,19-20H,13-14H2/t19-,20-/m1/s1
InChIKeyIEWYLVULSUMUEM-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene (CAS 940280-80-8): A C2-Symmetric Chiral Diene Ligand for Asymmetric Rhodium Catalysis


(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is a C2-symmetric chiral diene ligand built on a non-bridged bicyclo[3.3.0]octadiene scaffold. It was rationally designed as a novel ligand class for transition-metal catalysis, featuring a rigid wedge-shaped chiral environment created by the cis-fused cyclopentene rings and two phenyl substituents at the 3- and 6-positions [1]. The compound is commercially available through major chemical suppliers (e.g., Sigma-Aldrich catalog number 698733) and is supplied as a single enantiomer with defined absolute configuration, making it suitable for asymmetric induction in both academic research and industrial process development [2].

Why In-Class Substitution Fails for (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene: The Phenyl Group is Optimal


The tetrahydropentalene scaffold allows modular variation of the aryl substituents at C-3 and C-6; however, altering these groups dramatically degrades catalytic performance. The parent diphenyl ligand (4a) was explicitly compared with its p-anisyl (4b) and 1-naphthyl (4c) congeners in the same Rh-catalyzed arylation reaction. Changing the phenyl groups to electron-rich p-anisyl or sterically demanding 1-naphthyl resulted in a 15-percentage-point drop in enantiomeric excess and, in the case of 4c, a near-complete loss of catalytic activity [1]. This demonstrates that the steric and electronic profile of the 3,6-diphenyl substitution cannot be replicated by close analogs, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene


Enantioselectivity Superiority Over the p-Anisyl Analog (4b) in Rh-Catalyzed Arylation of N-Tosylarylimines

The target diphenyl ligand (4a) provides 98% enantiomeric excess (ee) in the model reaction of N-tosylimine 8 with 4-methoxyphenylboronic acid, whereas the p-anisyl analog (4b) yields only 83% ee under identical conditions. This 15-percentage-point gap is reproducible and reflects a fundamental difference in chiral induction ability [1].

asymmetric catalysis chiral diene ligand enantioselective arylation

Catalytic Activity Advantage Over the 1-Naphthyl Analog (4c) in Rh-Catalyzed Arylation of N-Tosylarylimines

The diphenyl ligand (4a) delivers 75% isolated yield and 98% ee within 2 hours under standard conditions. In contrast, the sterically congested 1-naphthyl analog (4c) requires 48 hours to reach only 15% yield, while achieving merely 83% ee. This represents a >60% yield advantage and a 24-fold faster reaction time [1]. Under optimized conditions (toluene), 4a reaches 85% yield while maintaining 98% ee [1].

asymmetric catalysis chiral diene ligand catalytic activity

Broad and Robust Substrate Scope: 20 Examples with 98–99% ee Using 4a

The diphenyl ligand 4a was evaluated across 20 structurally diverse N-tosylarylimine and arylboronic acid combinations. Enantioselectivities of 98–99% ee were consistently achieved regardless of the electronic nature (4-F, 4-Cl, 4-Me, 4-OMe, 4-Br) or steric demand (ortho-substituted, 1-naphthyl, 2-furanyl, 2-thiophenyl) of the substrates [1]. By contrast, the p-anisyl (4b) and naphthyl (4c) ligands were not subjected to this broad substrate scope evaluation, as their lower performance in the model reaction precluded further development [1]. The method was also extended to phthalimidine synthesis with 99% ee [1].

substrate scope diarylmethylamine synthesis phthalimidine

Defined Absolute Configuration with High Optical Rotation, Distinct from the (3aR,6aR) Enantiomer

The (3aS,6aS) absolute configuration is unambiguously established, distinguishing it from the (3aR,6aR) enantiomer (CAS 947503-81-3). The opposite enantiomer exhibits a specific rotation of [α]22/D −600° (c = 1, CHCl3) [1], implying that the target (3aS,6aS) enantiomer has a specific rotation of approximately +600°. This large optical rotation magnitude provides a straightforward quality control parameter for verifying enantiomeric identity and purity upon receipt from suppliers [1].

chiral purity optical rotation enantiomer differentiation

Evidence-Backed Application Scenarios for (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene


Enantioselective Synthesis of Chiral Diarylmethylamines for Drug Discovery

The ligand consistently delivers 98–99% ee across a broad range of aryl-imine and arylboronic acid combinations, including sterically hindered ortho-substituted and heterocyclic substrates [1]. This makes it the ligand of choice for medicinal chemistry groups synthesizing chiral diarylmethylamine libraries, where high and uniform enantiopurity is non-negotiable for structure–activity relationship studies.

Asymmetric Construction of Phthalimidine Pharmacophores

The ligand enables a one-pot arylation/lactamization cascade yielding 3-aryl-substituted phthalimidines with 99% ee [1]. Phthalimidines are privileged scaffolds in drug discovery (e.g., kinase inhibitors, PDE4 inhibitors), and the ability to access them directly in enantiopure form using a commercially available ligand offers a significant synthetic advantage over multi-step resolution approaches.

Method Development and Ligand Benchmarking in Rh-Catalyzed Asymmetric Additions

Because the ligand's performance (98% ee, 85% yield in optimized conditions) is rigorously documented against close structural analogs (4b, 4c) [1], it serves as a well-characterized reference standard for benchmarking new chiral diene ligands or heterogeneous catalyst systems in the Rh-catalyzed arylation of N-sulfonylimines.

Procurement for Reproducible Scale-Up and Process Chemistry

The compound is available from Sigma-Aldrich (catalog no. 698733) [2], eliminating the need for in-house synthesis and ensuring lot-to-lot consistency. Combined with the defined optical rotation specification [3], this enables process chemists to establish validated analytical methods and proceed directly to reaction optimization without delay.

Quote Request

Request a Quote for (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.